molecular formula C17H14O4 B8553606 4H-1-Benzopyran-4-one,7,8-dimethoxy-3-phenyl-

4H-1-Benzopyran-4-one,7,8-dimethoxy-3-phenyl-

Cat. No. B8553606
M. Wt: 282.29 g/mol
InChI Key: FTFITOURHGTURE-UHFFFAOYSA-N
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Patent
US07368434B2

Procedure details

This compound was prepared as described in the synthesis of analog 23. A mixture of 2.76 g of phenylacetic acid (20.08 mmol), 5.0 g of 2, 3-dimethoxylphenol (32.43 mmol) and 50 ml of boron trifluoride diethyl ether ate was stirred at 80° C. for 19 hours. Reaction mixture was then cooled to RT and washed with aqueous K2CO3 and water sequentially until pH of the filtrate approached neutrality. Product was extracted with ethyl acetate and concentrated to dryness. The residue, which contained mostly 2-hydroxy-3,4-dimethoxyphenylbenzylketone, was dissolved in 50 ml of 2-propanol and 3.0 ml of morpho line and 6.0 ml of triethyl orthoformate (36.07 mmol) were added. The mixture was stirred at 80° C. for 20 hours and evaporated to dryness. The residue was fractionated on a silica gel (chloroform-methanol system) and fractions that contained pure product were pooled, dried, and recrystallized from acetone to give 300 mg of analog 34 (crystalline plates), a yield of 6% (based on 2,3-dimethoxylphenol, w/w): mp 143-144° C. 1HNMR (DMSO-d6) δ 3.89 (8-OCH3), 3.96 (7-OCH3), 7.30 (d, 1H, J=9.03, Hz, 6-H), 7.39 (t, 1H, J=6.94 Hz, 4′-H), 7.43 (t, 2H, J=7.06, 7.72 Hz, 3′, 5′-H), 7.57 (dd, 2H, J=7.26, 1.44 Hz, 2′, 6′-H), 7.87 (d, 1H, J=8.88 Hz, 5-H), 8.50 (s, 1H, 2H). 13C NMR (DMSO-d6) δ 56.5 (—OCH3), 60.9 (—OCH3), 111.0 (C-6), 118.5 (C-10), 120.9 (C-3), 123.3 (C-1′), 127.8 (C-5), 128.1 (C-3′, 5′), 128.9 (C-2′, 6′), 131.9 (C-4′), 136.1(C-8), 149.9(C-7), 154.1 (C-2), 156.2 (C-9), 174.6 (C-4). MS (m/z) 283.3 (M+H)+, 305.4 (M+Na)+, 281.9 (M−H)−. Anal. (C17H14O4) for C, H. Cacld: 72.33, 4.99; found: 72.21, 4.97.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:11]([C:13]1[C:18]([O:19][CH3:20])=[CH:17][CH:16]=[CH:15][C:14]=1O)[CH3:12].N1CC[O:25][CH2:24]C1.C(OCC)(OCC)OCC>B(F)(F)F.CCOCC>[CH3:12][O:11][C:13]1[C:18]([O:19][CH3:20])=[C:17]2[C:16]([C:24](=[O:25])[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:8][O:10]2)=[CH:15][CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
O(C)C1=C(C=CC=C1OC)O
Name
Quantity
50 mL
Type
solvent
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
6 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
as described in the synthesis of analog 23
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to RT
WASH
Type
WASH
Details
washed with aqueous K2CO3 and water sequentially until pH of the filtrate
EXTRACTION
Type
EXTRACTION
Details
Product was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 50 ml of 2-propanol
STIRRING
Type
STIRRING
Details
The mixture was stirred at 80° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone
CUSTOM
Type
CUSTOM
Details
to give 300 mg of analog 34 (crystalline plates)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
COC1=CC=C2C(C(=COC2=C1OC)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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